2'-O-Methyl isocytidine

Description

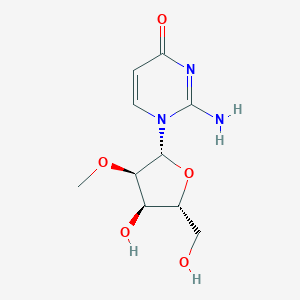

Structure

3D Structure

Properties

IUPAC Name |

2-amino-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O5/c1-17-8-7(16)5(4-14)18-9(8)13-3-2-6(15)12-10(13)11/h2-3,5,7-9,14,16H,4H2,1H3,(H2,11,12,15)/t5-,7-,8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNICOGPIWXQHOX-ZOQUXTDFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(OC1N2C=CC(=O)N=C2N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)N=C2N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401191000 | |

| Record name | 2-Amino-1-(2-O-methyl-β-D-ribofuranosyl)-4(1H)-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401191000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175471-65-5 | |

| Record name | 2-Amino-1-(2-O-methyl-β-D-ribofuranosyl)-4(1H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175471-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-1-(2-O-methyl-β-D-ribofuranosyl)-4(1H)-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401191000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 O Methyl Isocytidine and Its Derivatives

Alkylation-Based Synthesis Approaches

The foundational strategies for synthesizing 2'-O-Methyl isocytidine (B125971) often begin with the selective methylation of a precursor nucleoside. This involves carefully controlled alkylation reactions and the use of protected ribose derivatives to ensure the desired 2'-O-methyl modification.

Alkylation of Isocytosine (B10225) and Related Precursors

The synthesis of 2'-O-methylated nucleosides can be achieved through the direct alkylation of the sugar moiety. While specific protocols for isocytidine are not extensively detailed, the principles can be inferred from the alkylation of related cytosine and purine (B94841) nucleosides. Generally, the process involves the use of a methylating agent, such as methyl iodide or diazomethane, in an alkaline medium. The reaction conditions must be carefully optimized to favor methylation at the 2'-hydroxyl group of the ribose sugar over other reactive sites on the nucleobase and the sugar. For isocytosine precursors, the exocyclic amino group and other positions on the pyrimidine (B1678525) ring are also susceptible to alkylation, necessitating the use of protecting groups to ensure regioselectivity.

Utilization of Ribose Derivatives in Synthetic Pathways

A more controlled and widely applicable approach involves the synthesis of the nucleoside from a pre-modified sugar. This pathway starts with D-ribose, which is converted into a derivative with the 2'-hydroxyl group methylated. madridge.org This can be achieved through a series of protection, methylation, and deprotection steps on the ribose sugar itself. For instance, D-ribose can be converted to a derivative where the 2'- and 3'-hydroxyl groups are accessible for modification. Selective methylation of the 2'-hydroxyl group is a key step, often requiring the temporary protection of the 3'- and 5'-hydroxyl groups. Once the 2'-O-methyl-ribose derivative is prepared and appropriately protected, it can be condensed with a protected isocytosine base to form the desired 2'-O-Methyl isocytidine nucleoside. researchgate.net This method offers greater control over the stereochemistry and regioselectivity of the methylation.

Solid-Phase Oligonucleotide Synthesis Integration

The incorporation of this compound into oligonucleotide chains is predominantly accomplished using automated solid-phase synthesis, a method that relies on phosphoramidite chemistry. e-oligos.com This technology allows for the efficient and sequential addition of nucleotides to a growing chain attached to a solid support.

Phosphoramidite Chemistry for Efficient Incorporation

The key building block for integrating this compound into an oligonucleotide is its 3'-O-phosphoramidite derivative. This specialized monomer is activated during the synthesis cycle to couple with the free 5'-hydroxyl group of the growing oligonucleotide chain. The coupling efficiency of modified phosphoramidites is a critical factor for the successful synthesis of long and pure oligonucleotides. For related modified nucleosides, such as 2'-deoxy-5-methylisocytidine, coupling efficiencies greater than 99% have been reported using standard automated synthesis protocols. ffame.org This high efficiency is crucial for obtaining a high yield of the full-length desired oligonucleotide sequence. The coupling reaction is typically catalyzed by an activator, such as tetrazole or its derivatives. tcichemicals.com

| Monomer | Coupling Efficiency | Reference |

|---|---|---|

| Standard DNA Phosphoramidites | >99% | twistbioscience.com |

| 2'-Deoxy-5-methylisocytidine Phosphoramidite | >99% | ffame.org |

| 2'-O-Methyl RNA Phosphoramidites | High | e-oligos.com |

Protecting Group Strategies for Selective Functionalization

To prevent unwanted side reactions during oligonucleotide synthesis, various functional groups on the this compound phosphoramidite must be protected. umich.eduumich.edu These protecting groups must be stable during the synthesis cycle but readily removable at the end of the synthesis.

Key protecting groups include:

5'-Hydroxyl Group: The 5'-hydroxyl group is protected with an acid-labile dimethoxytrityl (DMT) group. This group is removed at the beginning of each coupling cycle to allow for the addition of the next nucleotide. atdbio.com

Exocyclic Amino Group of Isocytosine: The amino group of the isocytosine base is nucleophilic and requires protection to prevent side reactions during phosphoramidite activation and coupling. A common protecting group for isocytidine derivatives is the N,N-diisobutylformamidine group, which is base-labile and removed during the final deprotection step. ffame.org

Phosphorus Moiety: The phosphoramidite itself contains a diisopropylamino group, which is displaced during the coupling reaction, and a cyanoethyl group protecting the phosphite triester, which is removed during the final deprotection. twistbioscience.com

The careful selection of an orthogonal protecting group strategy is essential for the successful synthesis of oligonucleotides containing modified bases like this compound. umich.edu

| Functional Group | Protecting Group | Lability |

|---|---|---|

| 5'-Hydroxyl | Dimethoxytrityl (DMT) | Acid-labile |

| Exocyclic Amine (Isocytosine) | N,N-diisobutylformamidine | Base-labile |

| Phosphate | Cyanoethyl | Base-labile |

Automation in the Production of Modified Oligonucleotides

Modern oligonucleotide synthesis is a fully automated process performed on computer-controlled synthesizers. researchgate.net The synthesis cycle, consisting of deblocking, coupling, capping, and oxidation steps, is repeated for each nucleotide addition. For the incorporation of this compound, its corresponding phosphoramidite is placed on a specific port of the synthesizer. The synthesis protocol can be programmed to introduce the modified nucleotide at any desired position within the oligonucleotide sequence. This automation allows for the routine and high-throughput production of oligonucleotides containing various modifications, including this compound, for a wide range of molecular biology applications.

Enzymatic Synthesis of 2'-O-Methyl Modified Nucleic Acids

The enzymatic synthesis of nucleic acids containing 2'-O-methyl modifications presents a significant challenge due to the steric hindrance imposed by the methyl group at the 2' position of the ribose sugar. Most natural DNA and RNA polymerases have evolved to recognize and incorporate nucleotides with a 2'-hydroxyl group (in the case of RNA) or a 2'-hydrogen (in the case of DNA). The presence of a bulkier methyl group at this position often leads to poor incorporation efficiency by wild-type polymerases.

To overcome this limitation, researchers have focused on engineering polymerases with altered active sites that can better accommodate the 2'-O-methyl group. These efforts have primarily targeted bacteriophage T7 RNA polymerase for the synthesis of modified RNA and various archaeal DNA polymerases for their thermostability and amenability to protein engineering.

The central strategy in engineering polymerases for enhanced incorporation of 2'-O-methylated nucleotides revolves around modifying the "steric gate" of the enzyme. The steric gate is a specific amino acid residue within the polymerase's active site that acts as a sensor for the sugar moiety of the incoming nucleotide triphosphate (NTP). In most DNA polymerases, a bulky amino acid at this position clashes with the 2'-hydroxyl group of ribonucleotides, thus ensuring the selection of deoxyribonucleotides. Similarly, in RNA polymerases, the active site is shaped to favor ribonucleotides.

By mutating the amino acid(s) that form this steric gate to smaller residues, the active site can be opened up to accommodate the bulkier 2'-O-methyl group. This rational design approach has led to the development of several mutant polymerases with significantly improved efficiency in synthesizing 2'-O-methylated nucleic acids.

T7 RNA Polymerase Mutants:

A substantial amount of research has been dedicated to engineering T7 RNA polymerase for this purpose. Key mutations that have been shown to enhance the incorporation of 2'-O-methylated NTPs include:

Y639F: The replacement of tyrosine at position 639 with phenylalanine reduces the steric hindrance in the active site, allowing for better accommodation of 2'-modified nucleotides.

H784A: The substitution of histidine at position 784 with alanine is another mutation that has been shown to improve the incorporation of modified nucleotides.

Archaeal DNA Polymerase Engineering:

Researchers have also engineered archaeal DNA polymerases to function as efficient RNA polymerases that can synthesize 2'-O-methylated RNA. cam.ac.uk These polymerases are of particular interest due to their high fidelity and thermostability. Engineering efforts have focused on creating a "two-residue nascent strand steric gate" to reduce steric bulk and unlock the synthesis of 2'-O-methyl-RNA. cam.ac.uk

The table below summarizes key research findings on engineered polymerases for the incorporation of 2'-O-methylated nucleotides. It is important to note that these studies primarily focus on the four canonical bases, and specific data for 2'-O-methylisocytidine is not explicitly provided.

| Engineered Polymerase | Key Mutations | Parent Enzyme | Observed Improvement in Incorporation Efficiency | Reference |

|---|---|---|---|---|

| T7 RNA Polymerase Variant | Y639F, H784A | T7 RNA Polymerase | Significantly improved incorporation of 2'-O-methylated NTPs, enabling the synthesis of fully modified RNA transcripts. | nih.gov |

| Thermostable T7 RNA Polymerase Mutants | Combination of substrate-specificity mutations (e.g., Y639F) and thermostabilizing mutations. | T7 RNA Polymerase | Increased transcription yield of fully 2'-O-methylated RNA. | nih.gov |

| Engineered Archaeal DNA Polymerase | Mutations creating a two-residue nascent strand steric gate. | Archaeal DNA Polymerase | Efficient synthesis of 2'-O-methyl-RNA. | cam.ac.uk |

While the direct enzymatic incorporation of 2'-O-methylisocytidine remains an area for further investigation, the successful engineering of polymerases for other 2'-O-methylated nucleotides provides a clear roadmap for future research. It is plausible that the existing engineered polymerases may exhibit some level of activity towards 2'-O-methylisocytidine triphosphate, or that further rounds of directed evolution could be employed to select for variants with enhanced specificity and efficiency for this non-canonical nucleotide.

Structural and Conformational Investigations of 2 O Methyl Isocytidine Containing Nucleic Acids

Impact on Ribose Pucker Equilibrium and Conformation

The conformation of the ribose sugar ring, known as the sugar pucker, is a critical determinant of nucleic acid structure and function. The introduction of a methyl group at the 2'-hydroxyl position of isocytidine (B125971) has a significant impact on this conformational equilibrium.

Bias Towards C3'-endo Conformation in Modified Ribonucleotides

The 2'-O-methylation of ribonucleotides, including isocytidine, introduces a steric bias that shifts the ribose sugar pucker equilibrium towards the C3'-endo conformation. researchgate.netnih.gov This is the favored conformation in A-form nucleic acid structures, such as those found in RNA duplexes. plos.orgglenresearch.com The C3'-endo pucker, also referred to as the North conformer, positions the C3' atom above the plane formed by the C1', O4', and C4' atoms of the ribose ring. glenresearch.comcolostate.edu

This conformational preference arises from the steric repulsion between the 2'-O-methyl group and the adjacent 3'-phosphate group, as well as the 2-carbonyl group of the pyrimidine (B1678525) base when the sugar is in the alternative C2'-endo (South) conformation. nih.gov The C2'-endo pucker is characteristic of B-form DNA. glenresearch.com By pre-organizing the sugar into the C3'-endo conformation, 2'-O-methylation reduces the entropic penalty associated with duplex formation, thereby contributing to the stabilization of RNA helices. nih.gov Molecular dynamics simulations have corroborated these findings, showing that the C2'-O-methyl group stabilizes the C3'-endo conformation compared to standard nucleosides. nih.gov

Ribose Pucker Conformation of 2'-O-Methylated Nucleotides

| Modification | Predominant Sugar Pucker Conformation | Associated Nucleic Acid Form | Reference |

|---|---|---|---|

| 2'-O-Methylation | C3'-endo (North) | A-form (RNA) | researchgate.netnih.govresearchgate.net |

| Unmodified Deoxyribonucleotide | C2'-endo (South) | B-form (DNA) | glenresearch.com |

Influence on Duplex and Triplex Nucleic Acid Architectures

The incorporation of 2'-O-methylisocytidine into oligonucleotides significantly influences the thermodynamic stability and structural characteristics of both duplex and triplex nucleic acid structures. This influence is dependent on the strand orientation (parallel or antiparallel) and the nature of the complementary strand (DNA or RNA).

Thermodynamics of Duplex Formation with DNA and RNA Strands

The 2'-O-methyl modification generally enhances the stability of nucleic acid duplexes. glenresearch.com This stabilization is attributed to the pre-organization of the sugar pucker into the C3'-endo conformation, which reduces the entropic cost of duplex formation, and to favorable enthalpic contributions from enhanced base stacking and hydrophobic interactions in the minor groove. nih.govglenresearch.com

In parallel-stranded DNA duplexes, the incorporation of isocytidine and its derivatives can lead to the formation of stable structures. researchgate.netseela.net However, studies on 2'-O-methylated 5-methylisocytidine (B595430) have shown that methylation of the 2'-hydroxyl group leads to a destabilization of parallel duplexes. nih.gov This suggests that while the isocytidine base can participate in stable reverse Watson-Crick base pairing required for parallel duplexes, the 2'-O-methyl modification introduces unfavorable steric or conformational constraints in this specific architecture. seela.netnih.gov Oligonucleotides with 2'-fluoro substituents, which also favor an N-type (C3'-endo) sugar conformation, form moderately stable parallel-stranded duplexes with DNA but not with RNA, suggesting that the rigidity of N-type sugars is not well-tolerated in parallel-stranded hybrids with RNA. acs.org

In contrast to parallel duplexes, the 2'-O-methyl modification in antiparallel duplexes generally has a less pronounced or even stabilizing effect. nih.gov The antiparallel orientation is the natural conformation for DNA and RNA duplexes, allowing for standard Watson-Crick base pairing. libretexts.org The C3'-endo pucker induced by 2'-O-methylation is compatible with the A-form helical geometry adopted by RNA/DNA and RNA/RNA duplexes. plos.org Molecular dynamics studies on DNA:RNA hybrids with 2'-O-methyl substitutions on the DNA strand indicate that the degree of A-form character follows the trend OMe_DNA:RNA > DNA:RNA. nih.gov This structural shift towards an A-form helix, along with the pre-organization of the sugar pucker, contributes to the thermodynamic stability of these antiparallel hybrids. nih.govnih.gov

Thermodynamic Data for Duplex Formation

| Duplex Type | Modification | Effect on Stability (ΔTm) | Reference |

|---|---|---|---|

| Parallel DNA Duplex | 2'-O-methylation of 5-methylisocytidine | Destabilizing | nih.gov |

| Antiparallel DNA Duplex | 2'-O-methylation of 5-methylisocytidine | Less pronounced destabilization | nih.gov |

| Antiparallel RNA/DNA Hybrid | 2'-O-methylation on DNA strand | Stabilizing | nih.gov |

Triplex-Forming Oligonucleotides (TFOs) Incorporating 2'-O-Methyl Isocytidine Derivatives

Triplex-forming oligonucleotides (TFOs) are strands of nucleic acids that bind to the major groove of a DNA duplex, forming a triple helix structure. biosyn.comoup.com This interaction is sequence-specific and has potential applications in gene targeting and regulation. oup.com The stability of DNA triplexes is often pH-dependent, requiring protonation of cytosine for binding to guanine (B1146940) in the target duplex. acs.org

To overcome this limitation and to enable triplex formation at neutral pH, analogues of cytidine (B196190) with higher basicity have been developed. 2'-O-methylisocytidine and its derivatives are among the modified nucleosides that have been incorporated into TFOs. acs.org The use of 2'-O-methylpseudoisocytidine in place of 2'-deoxycytidine (B1670253) has been shown to facilitate triplex formation with a DNA duplex at neutral pH. acs.org This is because the isocytidine base can form two hydrogen bonds to a G-C base pair without requiring protonation. The 2'-O-methyl group further contributes to the stability of the triplex by pre-organizing the sugar pucker and potentially enhancing binding affinity. nih.gov The development of such modified nucleosides is crucial for expanding the targeting capabilities of TFOs, particularly at CG interruptions within homopurine sequences of the target DNA. oup.com

G-Quadruplex Structure and Stability with Modified Nucleosides

G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich nucleic acid sequences. northeastern.edumdpi.com These structures consist of stacked G-quartets, which are planar arrays of four guanine bases connected by Hoogsteen hydrogen bonds, and are stabilized by the presence of monovalent cations like K⁺. d-nb.infomdpi.comphotophysics.com The stability and conformation of G-quadruplexes can be significantly influenced by the incorporation of modified nucleosides, such as 2'-O-Methylisocytidine.

Research on the thrombin binding aptamer (TBA), which forms a chair-type antiparallel G-quadruplex, has shown that substituting guanine residues with 2'-O-methyl nucleotides has a differential impact on stability. nih.gov When anti-dG residues were replaced, the G-quadruplex structure was preserved in a K⁺ environment. However, substitutions for syn-dG residues led to destabilization of the G-quadruplex. nih.gov Furthermore, if one or two entire G-tetrads were modified with 2'-O-methyl nucleotides, the TBA became unstructured in a K⁺ environment. nih.gov Interestingly, in a Ca²⁺ environment where the native TBA is unstructured, the substitution of two G-tetrads with 2'-O-methylated guanines appeared to induce a more stable parallel G-quadruplex structure. nih.gov Thermodynamic analysis indicated that these OMe-substitutions are an enthalpy-driven process. nih.gov

Molecular dynamics simulations on RNA G-quadruplexes have also been employed to understand the structural and dynamic effects of 2'-O-methylation. biorxiv.org These computational studies provide insights into how such modifications can alter the stability and conformational landscape of RNA G-quadruplexes, which are implicated in various biological processes. biorxiv.org The stabilizing or destabilizing effect of 2'-O-methylation is sequence-dependent and can lead to either higher or lower melting temperatures (Tₘ values). rsc.org For instance, in parallel-stranded DNA duplexes, 2'-O-methylation of isocytidine results in significant destabilization, a phenomenon less pronounced in antiparallel DNA. rsc.orgnih.gov

| G-Quadruplex System | Modification | Effect on Stability | Structural Observation | Ion Environment | Reference |

| Thrombin Binding Aptamer (TBA) | Single 2'-OMe substitution for anti-dG | Preserved G-quadruplex | Antiparallel G-quadruplex maintained | K⁺ | nih.gov |

| Thrombin Binding Aptamer (TBA) | Single 2'-OMe substitution for syn-dG | Destabilized G-quadruplex | Loss of defined structure | K⁺ | nih.gov |

| Thrombin Binding Aptamer (TBA) | Two G-tetrads substituted with 2'-OMe | Induced stable structure | Formation of a parallel G-quadruplex | Ca²⁺ | nih.gov |

| Parallel DNA Duplex | 2'-O-Methylisocytidine incorporation | Significant destabilization | - | - | rsc.orgnih.gov |

| Antiparallel DNA Duplex | 2'-O-Methylisocytidine incorporation | Less pronounced destabilization | - | - | rsc.orgnih.gov |

Conformational Dynamics and Alternative States in RNA

The 2'-O-methylation of nucleosides, including isocytidine, is a widespread post-transcriptional modification in RNA that plays a crucial role in modulating RNA structure and function. nih.govbiorxiv.org This modification introduces a methyl group onto the 2'-hydroxyl of the ribose sugar, which has significant stereochemical consequences. The 2'-O-methyl group favors the C3'-endo conformation of the ribose, the pucker conformation typically found in A-form RNA helices and stacked nucleotides. mdpi.comnih.gov This conformational bias stabilizes the local RNA structure. nih.gov

Studies using the HIV-1 transactivation response (TAR) element as a model system have demonstrated that 2'-O-methylation can preferentially stabilize and increase the lifetime of alternative RNA secondary structures. nih.gov In these alternative conformations, the modified nucleotides are often found in paired, helical regions. nih.gov This stabilization effect can increase the abundance and lifetime of low-populated, short-lived "excited states" by as much as tenfold. nih.gov The degree of stabilization is dependent on the number of 2'-O-methyl modifications and can also be influenced by the concentration of magnesium ions. nih.gov

By altering the equilibrium between different conformational states, 2'-O-methylation can fine-tune the structural dynamics of RNA, which is essential for its various biological functions, such as the assembly and disassembly of the spliceosome. biorxiv.org For example, the U2 and U6 snRNAs, which are key components of the spliceosome, are rich in 2'-O-methyl modifications that are critical for the dynamic changes in secondary structure required for catalysis. biorxiv.org The ability of 2'-O-methylation to modulate RNA secondary structural ensembles suggests it provides an additional layer of chemical information for optimizing RNA folding and function, beyond the primary sequence. biorxiv.org

Advanced Spectroscopic and Computational Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the three-dimensional structure and dynamics of nucleic acids in solution. wikipedia.orgwikipedia.org This method provides atomic-level information by probing the magnetic properties of atomic nuclei. jchps.comslideshare.net For nucleic acids containing modified nucleosides like 2'-O-Methylisocytidine, NMR is invaluable for understanding the structural consequences of the modification. nih.gov

The incorporation of a 2'-O-methyl group biases the ribose sugar pucker towards the C3'-endo conformation, a key structural feature that can be readily detected by NMR. mdpi.comnih.gov This conformational preference stabilizes A-form helical structures within RNA. mdpi.com Studies on the HIV-1 transactivation response (TAR) element have utilized NMR to show that 2'-O-methylation preferentially stabilizes alternative secondary structures where the modified nucleotide is in a paired conformation. nih.gov

Two-dimensional (2D) NMR experiments are essential for the complete structural elucidation of nucleic acids. numberanalytics.comresearchgate.net Techniques like COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are used to establish through-bond connectivity between protons, helping to identify the spin systems of individual nucleotides. wikipedia.orgnumberanalytics.com

| NMR Experiment | Type | Information Obtained | Relevance to 2'-O-Methylisocytidine | Reference |

| COSY | 2D | Through-bond proton-proton correlations | Identifies sugar spin systems | wikipedia.orgnumberanalytics.com |

| TOCSY | 2D | Correlations between all protons in a spin system | Assigns sugar protons | wikipedia.org |

| NOESY | 2D | Through-space proton-proton proximities (<5 Å) | Determines 3D structure, orientation of the methyl group | numberanalytics.comnih.gov |

| 1D NOE | 1D | Proximities to a selectively irradiated proton | Confirms specific spatial interactions | nih.gov |

| HSQC | 2D | One-bond correlations between protons and heteronuclei (e.g., ¹³C, ¹⁵N) | Assigns resonances of carbon and nitrogen atoms | numberanalytics.com |

| HMBC | 2D | Long-range (2-3 bond) correlations between protons and heteronuclei | Establishes connectivity across glycosidic bonds and between residues | numberanalytics.com |

Circular Dichroism (CD) spectroscopy is a widely used technique to investigate the secondary structure of nucleic acids. nih.govnih.govnih.gov It measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the chiral arrangement of the chromophores (the bases) in a folded nucleic acid structure. Different secondary structures, such as A-form, B-form, Z-form DNA, and various G-quadruplex topologies, exhibit distinct CD spectral signatures. nih.govresearchgate.net

In studies of the thrombin binding aptamer modified with 2'-O-methyl nucleotides, CD spectroscopy was used to characterize the folding topology. nih.gov The results showed that the modification could either preserve the antiparallel G-quadruplex structure or lead to an unstructured state, depending on the position of the substitution. nih.gov In a different ionic environment (Ca²⁺), CD spectra indicated that extensive modification could induce a transition to a parallel G-quadruplex structure. nih.gov These findings highlight the utility of CD spectroscopy in rapidly assessing the global structural changes in nucleic acids upon the introduction of modifications like 2'-O-Methylisocytidine.

UV Melting Curve Analysis for Thermal Stability Determination

The thermal stability of nucleic acid duplexes containing this compound is a critical parameter for evaluating their potential in various applications. This stability is commonly assessed using UV melting curve analysis. shimadzu.com In this technique, the absorbance of a nucleic acid solution at 260 nm is monitored as the temperature is gradually increased. shimadzu.com The dissociation of the double-stranded helix into single strands, a process known as melting, leads to an increase in UV absorbance, a phenomenon termed the hyperchromic effect. shimadzu.com The resulting plot of absorbance versus temperature, or melting curve, provides the melting temperature (Tm), which is the temperature at which 50% of the duplexes have dissociated into single strands. shimadzu.comnih.gov The Tm value is a direct indicator of the duplex's thermal stability.

The analysis of melting curves allows for the determination of key thermodynamic parameters, including the change in enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°), which provide a comprehensive understanding of the forces driving duplex formation. shimadzu.com These parameters are often derived from plots of 1/Tm versus the natural logarithm of the total strand concentration (ln CT). acs.orgplos.org

Table 1: Illustrative Thermodynamic Data for Modified RNA Duplexes

| Duplex Modification | Tm (°C) per modification | ΔG°37 (kcal/mol) per modification | Reference |

|---|---|---|---|

| 2'-O-Methyl RNA | +0.7 to +1.5 | ~ -0.2 | nih.govresearchgate.netnih.gov |

| iG-iC pair (sequence dependent) | Variable | up to -0.6 | nih.govacs.org |

| Locked Nucleic Acid (LNA) | +1.5 to +4.0 | ~ -1.4 | researchgate.netnih.gov |

This table provides representative values to illustrate the stabilizing effects of common modifications. Actual values are highly dependent on sequence context and experimental conditions.

Molecular Dynamics (MD) Simulations in Nucleic Acid Hybrid Systems

Molecular Dynamics (MD) simulations have become an indispensable tool for investigating the structural and dynamic properties of nucleic acid systems at an atomic level. nih.govnih.gov For duplexes containing this compound, MD simulations provide insights that are often inaccessible through experimental methods alone. These simulations model the movement of atoms over time by solving Newton's equations of motion, allowing for the exploration of conformational landscapes, solvent interactions, and the energetic basis of duplex stability. rsc.orgmdpi.com

MD studies on 2'-O-methylated RNA hybrids reveal that the methyl group significantly influences the local structure and hydration. nih.govnih.gov The 2'-O-methyl group favors a C3'-endo sugar pucker, which is characteristic of A-form RNA, thereby pre-organizing the backbone for duplex formation. nih.govresearchgate.net This pre-organization reduces the conformational entropy loss upon hybridization, contributing to the observed increase in thermal stability. researchgate.netrsc.org Simulations show that the methyl groups reside in the minor groove, creating a hydrophobic layer that can displace water molecules. nih.gov

When studying hybrid systems, such as those pairing a modified strand with DNA or RNA, MD simulations can elucidate the resulting structural accommodations. nih.govbiorxiv.org For example, an XNA-RNA hybrid containing 2'-O-methyl modifications generally maintains a structure closer to a canonical A-form duplex. nih.gov In contrast, a hybrid with DNA (XNA-DNA) can show more significant structural deviations and fraying at the ends. nih.gov

Simulations of duplexes with isoguanosine-isocytidine (iG-iC) pairs have been used to generate average structures for further quantum mechanical analysis and to understand their impact on helical parameters. oup.comnih.gov These simulations, in conjunction with experimental data, help refine force fields for modified nucleotides, leading to more accurate predictions of their behavior. researchgate.net By calculating binding free energies from simulation trajectories, researchers can compare the stability of different sequences and modifications, corroborating findings from UV melting experiments. nih.govresearchgate.net

Table 2: Key Findings from MD Simulations of 2'-O-Methylated Nucleic Acids

| Parameter | Observation | Implication | References |

|---|---|---|---|

| Sugar Pucker | Stabilizes C3'-endo conformation | Pre-organizes the strand for A-form helix formation, reducing entropic penalty. | nih.govresearchgate.net |

| Minor Groove | Methyl groups create a hydrophobic surface | Alters hydration patterns and can influence molecular recognition. | nih.gov |

| Duplex Stability | Reduced conformational entropy loss upon duplex formation | Contributes to higher thermal stability (Tm). | researchgate.netrsc.org |

| Hybrid Structure (with RNA) | Duplex remains close to A-form geometry | Favorable pairing with RNA targets. | nih.gov |

Density Functional Theory (DFT) Analysis of Intermolecular Interactions

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and energetics of molecules. frontiersin.org In the context of nucleic acids containing this compound, DFT calculations are employed to dissect the intermolecular interactions that govern base pairing and stacking, which are the fundamental forces responsible for duplex stability. nih.govnih.gov

Furthermore, DFT is used to study the tautomeric equilibria of modified bases like isoguanine (B23775) and isocytosine (B10225). bohrium.comnih.gov The relative stability of different tautomers can influence which base-pairing patterns are favored. researchgate.net The molecular environment, including the 2'-O-methyl group and surrounding solvent, can shift these equilibria, a phenomenon that DFT can model by incorporating solvent effects through methods like the Polarizable Continuum Model (PCM). bohrium.comnih.gov

Recent research combines geometries obtained from MD simulations with subsequent DFT calculations (QM/MM approach) to predict thermodynamic parameters. oup.comnih.gov This hybrid method leverages the ability of MD to sample conformational space and the accuracy of DFT for energy calculations. By analyzing dimer duplexes extracted from MD trajectories, researchers can compute nearest-neighbor binding energies that correlate well with experimentally determined free energies, providing a powerful tool for predicting the stability of duplexes with novel modifications. oup.comnih.gov These calculations also help to understand the nature of non-covalent interactions involving the methyl group itself, such as weak carbon-bonding interactions. nih.govnih.gov

X-ray Crystallographic Studies of Related 2'-O-Methyl RNA Duplexes

X-ray crystallography provides the highest resolution view of molecular structures, offering definitive insights into the three-dimensional architecture of nucleic acid duplexes. While a crystal structure specifically containing this compound has not been detailed, numerous high-resolution structures of related 2'-O-methylated RNA duplexes have been solved, providing a robust framework for understanding the structural consequences of this modification. oup.comscispace.com

These studies consistently show that 2'-O-methylated RNA duplexes adopt a right-handed A-form helical geometry, which is the canonical conformation for double-stranded RNA. oup.commdpi.com However, the presence of the 2'-O-methyl groups induces subtle but significant deviations from the standard A-form structure. For example, the crystal structure of the 2'-O-Me(CGCGCG)2 duplex, solved at near-atomic resolution (1.19-1.30 Å), reveals a helix that is overwound with a higher helical twist and a low base pair rise compared to canonical A-RNA. oup.comscispace.com

A key feature revealed by these crystal structures is the impact of 2'-O-methylation on the hydration of the duplex. The methyl groups, being hydrophobic, are located in the minor groove and displace water molecules, leading to a dehydrated minor groove that typically contains only a single row of water molecules. oup.comscispace.com This altered hydration pattern is a critical aspect of the structural and energetic profile of 2'-O-methylated RNA. The crystal structures also provide detailed information on ion binding, showing how hydrated magnesium ions interact with the major groove. oup.comscispace.com The precise coordinates from these structures serve as essential benchmarks for validating and refining computational models, including MD simulations and DFT calculations. nih.gov

Table 3: Helical Parameters for a 2'-O-Methylated RNA Duplex (2'-O-Me(CGCGCG)2)

| Parameter | Observed Value | Canonical A-RNA Value | Reference |

|---|---|---|---|

| Helix Type | A-form | A-form | oup.com |

| Helical Twist | High | ~32.7° | oup.com |

| Base Pair Rise | Low | ~2.6 Å | oup.com |

| Inclination Angle | Elevated | ~20° | oup.com |

| Minor Groove | Dehydrated due to methyl groups | Fully hydrated | oup.comscispace.com |

Values are derived from the crystal structure of 2'-O-Me(CGCGCG)2 and represent deviations from the idealized fiber diffraction model of A-RNA.

Biochemical Roles and Enzymatic Recognition of 2 O Methyl Isocytidine

Modulation of RNA Stability and Resistance to Hydrolysis

The 2'-O-methylation of ribonucleosides, including isocytidine (B125971), is a widespread and crucial post-transcriptional modification found in various types of RNA, such as ribosomal RNA (rRNA), transfer RNA (tRNA), small nuclear RNA (snRNA), and messenger RNA (mRNA). amerigoscientific.com This modification plays a critical role in the cellular activity of many RNAs. amerigoscientific.com

Chemically, the 2'-O-methyl group alters the hydrogen-bonding capabilities of the 2'-hydroxyl position and reduces its nucleophilicity. amerigoscientific.com This chemical alteration makes RNA containing 2'-O-methylated nucleotides, such as 2'-O-Methyl isocytidine, more resistant to alkaline hydrolysis and enzymatic degradation. amerigoscientific.commdpi.comnih.gov The replacement of the 2'-hydroxyl group, which is susceptible to nucleophilic attack, is a key factor in this increased resistance. wikipedia.orgbiosearchtech.com Consequently, oligonucleotides containing 2'-O-methyl modifications exhibit a longer half-life, a crucial attribute for therapeutic applications. researchgate.net

Table 1: Effects of 2'-O-Methylation on RNA Properties

| Property | Effect of 2'-O-Methylation | Reference |

|---|---|---|

| RNA Stability | Increases overall stability. | amerigoscientific.comnih.gov |

| Duplex Stability | Stabilizes A-form RNA helix; adds ~0.2 kcal/mol per modification. | nih.govwikipedia.org |

| Resistance to Hydrolysis | Enhances resistance to alkaline hydrolysis. | amerigoscientific.commdpi.comnih.gov |

| Nuclease Resistance | Increases resistance to enzymatic degradation. | amerigoscientific.commdpi.comnih.gov |

| Half-life | Prolongs the half-life of oligonucleotides. | researchgate.net |

Interactions with Nucleic Acid Modifying and Processing Enzymes

The presence of a 2'-O-methyl group on isocytidine influences its recognition and processing by various enzymes that interact with nucleic acids.

Substrate Properties for DNA and RNA Polymerases

The ability of DNA and RNA polymerases to utilize 2'-O-methylated nucleoside triphosphates is generally limited due to the steric hindrance imposed by the methyl group. nih.gov However, engineered polymerases have been developed to overcome this limitation. Through directed evolution, variants of polymerases, such as T7 RNA polymerase and DNA polymerases from thermophilic archaea, have been created that can efficiently incorporate 2'-O-methylated nucleotides, including presumably this compound triphosphate, into a growing nucleic acid chain. nih.govresearchgate.netnih.gov

For instance, studies have shown that certain engineered DNA polymerases can utilize 2'-deoxy-5-methyl-isocytidine (B12095105) triphosphate as a substrate in PCR and other molecular biology techniques. While this is a deoxyribonucleotide, it highlights the potential for polymerases to recognize and incorporate modified isocytidine analogs. The enzymatic recognition of the base pairing between isocytidine and isoguanosine (B3425122) has been demonstrated with several polymerases, including T7 RNA polymerase, AMV reverse transcriptase, and the Klenow fragment of DNA polymerase, which all incorporated isoguanosine opposite isocytidine in a template. scispace.com This suggests that the base-pairing properties of isocytidine are compatible with the active sites of these enzymes, and the primary barrier to the incorporation of this compound is likely the 2'-modification itself.

Recognition by Reverse Transcriptase and RNA Ligases

The 2'-O-methyl modification can act as a steric block to the activity of reverse transcriptases. nih.gov The presence of a 2'-O-methylated nucleotide in an RNA template can cause reverse transcriptase to pause or terminate synthesis, particularly at low deoxynucleotide triphosphate (dNTP) concentrations. nih.govnih.gov This property has been exploited in methods for mapping 2'-O-methylation sites in RNA. nih.gov The efficiency of reverse transcription across a 2'-O-methylated site can be influenced by the specific reverse transcriptase used and the reaction conditions. researchgate.net

Similarly, RNA ligases can be affected by 2'-O-methylation at the 3'-terminus of an RNA molecule. mdpi.com The ligation of adapters to the 3'-end of RNA, a common step in many RNA analysis workflows, can be influenced by this modification. qiagen.com However, enzymes like T4 RNA ligase 2, truncated (T4 Rnl2tr), have been shown to efficiently ligate adapters to both unmodified and 2'-O-methylated RNAs, especially with the addition of crowding agents like PEG 8000. nih.gov

Resistance to Nuclease Degradation

A key advantage of incorporating this compound into oligonucleotides is the enhanced resistance to nuclease degradation. biosearchtech.comnih.govgenelink.com RNA is inherently unstable and prone to rapid breakdown by both exonucleases and endonucleases. synoligo.com The 2'-O-methyl modification provides a steric hindrance that protects the phosphodiester backbone from cleavage by these enzymes. synoligo.com

Oligonucleotides containing 2'-O-methyl modifications are resistant to various nucleases, including 3'-exonucleases and S1 nuclease (an endonuclease). nih.gov This resistance is a significant factor in increasing the in vivo stability and therapeutic efficacy of RNA-based drugs, such as antisense oligonucleotides and siRNAs. biosearchtech.com The combination of 2'-O-methyl modifications with other stabilizing features, like phosphorothioate (B77711) linkages, can further enhance nuclease resistance. genelink.com

Table 2: Nuclease Resistance of 2'-O-Methylated Oligonucleotides

| Nuclease Type | Resistance | Reference |

|---|---|---|

| 3'-Exonucleases | Resistant | nih.gov |

| S1 Nuclease (Endonuclease) | Resistant | nih.gov |

| General Nucleases | Increased resistance | biosearchtech.comgenelink.com |

Influence on Cellular Processes and Gene Expression Mechanisms

The presence of this compound within RNA molecules can have a profound impact on various cellular processes, primarily through its role in established RNA modification pathways.

Role in RNA Methylation Pathways and snoRNA-Guided Modifications

In eukaryotes, the 2'-O-methylation of specific nucleotides in rRNA and snRNAs is primarily directed by small nucleolar RNAs (snoRNAs) of the C/D box family. biorxiv.orgnih.govbiorxiv.org These snoRNAs function as part of a ribonucleoprotein complex (snoRNP) that includes the methyltransferase enzyme, fibrillarin. biorxiv.org The snoRNA provides specificity by base-pairing with the target RNA, positioning the methyltransferase to modify the correct nucleotide. biorxiv.orgnih.gov

While the direct snoRNA-guided methylation of isocytidine has not been extensively documented, the machinery exists to methylate any of the four standard ribonucleotides. It is plausible that if isocytidine were present in a target RNA sequence recognized by a specific snoRNA, it could be a substrate for 2'-O-methylation.

Recent research has expanded the role of snoRNA-guided methylation to include mRNAs. nih.govnih.gov This internal methylation of mRNA can affect its stability, translation, and splicing. nih.govnih.govbiorxiv.org For example, FBL-mediated 2'-O-methylation at internal sites on mRNA has been shown to promote mRNA stability and increase its expression level. nih.gov Furthermore, snoRNA-guided modifications can influence protein translation and have been implicated in cellular processes like autophagy and cancer progression. researchgate.netnih.gov The ability to create synthetic snoRNAs opens up the possibility of directing 2'-O-methylation to specific sites, including those containing isocytidine, to modulate gene expression for therapeutic purposes. biorxiv.orgnih.govbiorxiv.org

Impact on Translational Efficiency and Fidelity of Ribosomal RNA

The modification of ribosomal RNA (rRNA) through 2'-O-methylation, including the formation of 2'-O-methylisocytidine, plays a significant role in modulating the mechanics of protein synthesis. This post-transcriptional modification, while not altering the primary nucleotide sequence, has profound effects on the structure and function of the ribosome, thereby influencing both the speed and accuracy of translation.

Studies using single-molecule and bulk kinetic methods have revealed that 2'-O-methylation can directly impact the decoding process. For instance, the presence of a 2'-O-methylated nucleotide in an mRNA codon has been shown to significantly impair the efficiency of decoding. nih.gov This impairment manifests as a delay in the accommodation of the correct transfer RNA (tRNA) into the ribosome's A-site and an increased rejection rate of cognate tRNAs. nih.gov This suggests that while 2'-O-methylation in rRNA may generally enhance fidelity, its presence within the mRNA template itself can act as a barrier to efficient translation elongation. nih.gov

Furthermore, the pattern of 2'-O-methylation in rRNA is not static; it can be variable, leading to a population of heterogeneous ribosomes within a cell. biorxiv.orgnih.govnih.gov This heterogeneity allows for a nuanced control of translation, where "specialized ribosomes" with distinct methylation patterns may preferentially translate specific subsets of mRNAs, such as those initiated via Internal Ribosome Entry Sites (IRES). biorxiv.orgbiorxiv.orgnih.gov For example, alterations in the levels of 2'-O-methylation at specific rRNA sites have been shown to affect IRES-mediated translation initiation, frameshifting rates, and the recognition of near-cognate start codons, thereby impacting translational fidelity in multiple ways. biorxiv.orgnih.gov This dynamic regulation of the rRNA modification landscape, or "epitranscriptome," provides a mechanism for cells to adapt their translational programs to changing conditions. biorxiv.orgnih.gov

Table 1: Research Findings on the Impact of 2'-O-Methylation on Translation

| Research Focus | Key Findings | References |

|---|---|---|

| mRNA Codon Modification | 2'-O-methylation on an mRNA codon impairs efficient decoding and leads to excessive rejection of cognate tRNA. | nih.gov |

| Ribosome Dynamics | Hypo-2'-O-methylated ribosomes exhibit altered conformational dynamics, impacting ribosome-factor interactions and leading to translational errors. | nih.govbiorxiv.org |

| Translational Fidelity | Changes in rRNA 2'-O-methylation levels can affect translation fidelity, including near-cognate start codon selection and frameshifting. | biorxiv.orgnih.gov |

| IRES-Dependent Translation | The methylation status of rRNA can modulate IRES-driven translation, suggesting a role in the differential translation of specific mRNAs. | biorxiv.orgbiorxiv.orgnih.gov |

| Ribosome Heterogeneity | Variations in rRNA 2'-O-methylation patterns create heterogeneous ribosome populations that can be tailored for specific translational tasks. | biorxiv.orgnih.govnih.gov |

Applications of 2 O Methyl Isocytidine in Molecular Biology and Synthetic Biology Research

Engineering of Modified Oligonucleotides for Research Tools

The 2'-O-methyl modification confers several advantageous properties to oligonucleotides. It enhances resistance to nuclease degradation, which is crucial for the longevity of probes and other tools in a cellular environment. mdpi.combiosearchtech.com Furthermore, this modification pre-organizes the sugar pucker into an A-form helix geometry, which increases the thermal stability of duplexes formed with RNA. nih.govresearchgate.netnih.gov These features are pivotal for the development of robust research tools.

Research has shown that 2'-O-methylation can increase the stability of RNA duplexes by approximately 0.2 kcal/mol for each modification. nih.govnih.gov This stabilizing effect is not merely structural; it has functional implications. For instance, in the context of the HIV-1 transactivation response (TAR) element, 2'-O-methylation was found to preferentially stabilize alternative secondary structures where the modified nucleotides are paired. nih.gov This modulation of the conformational landscape can increase the abundance and lifetime of otherwise transient or low-populated structural states, providing insights into the dynamic nature of RNA and its role in biological processes. nih.gov The ability to lock certain regions of an RNA into a specific conformation allows researchers to study the functional consequences of these structures in isolation.

The enhanced stability and specific conformational preferences endowed by 2'-O-methyl modifications make them ideal for the development of probes designed to detect specific RNA conformational states. Molecular beacons, which are hairpin-shaped oligonucleotide probes with a fluorophore and a quencher, can be synthesized with 2'-O-methylated backbones. nih.gov These modified beacons exhibit higher affinity for RNA targets and can discriminate between different RNA states. nih.gov

For example, a 2'-O-methyl molecular beacon forms a more stable stem-loop structure on its own due to the favorable interactions of the modified nucleotides. nih.gov Upon binding to a target RNA, the probe undergoes a conformational change that separates the fluorophore and quencher, resulting in a fluorescent signal. The increased stability and binding affinity of 2'-O-methylated probes allow for more sensitive and specific detection of target RNAs, even at low concentrations. mdpi.commdpi.com These probes can be designed to be specific for a particular conformational state of an RNA, enabling researchers to monitor RNA folding and dynamics in real time. mdpi.com The use of such probes is critical for understanding how changes in RNA conformation regulate gene expression and other cellular processes.

Integration into Expanded Genetic Alphabets

One of the most ambitious goals of synthetic biology is the creation of synthetic genetic systems with an expanded genetic alphabet. This involves the design of novel nucleobase pairs that can be replicated and transcribed alongside the natural A-T and G-C pairs. The isocytosine (B10225):isoguanine (B23775) (isoC:isoG) pair is a leading candidate for a third base pair, and 2'-O-Methyl isocytidine (B125971) plays a role in this endeavor.

The isocytosine:isoguanine (isoC:isoG) pair was proposed as an alternative base pair that forms three hydrogen bonds, similar to the natural G-C pair, but with a distinct hydrogen bonding pattern. nih.govffame.org This unique pattern makes the isoC:isoG pair "orthogonal" to the natural base pairs, meaning that isocytosine preferentially pairs with isoguanine and not with guanine (B1146940), and vice versa. nih.gov This orthogonality is essential for the independent functioning of the synthetic pair within a natural genetic system.

The stability and specificity of the isoC:isoG pair have been extensively studied. nih.govnih.gov However, challenges such as the potential for tautomerism in isoguanine, which can lead to mispairing with thymine, have been noted. nih.govkuleuven.be To improve the properties of this synthetic base pair, derivatives such as 5-methylisocytosine (B103120) have been developed to enhance stability. nih.govnih.gov The 2'-O-methyl modification on isocytidine can further contribute to the stability of duplexes containing this synthetic pair, particularly in RNA contexts. researchgate.net

| Base Pair | Number of H-Bonds | Key Features |

| Adenine (A) : Thymine (T) | 2 | Standard Watson-Crick pair in DNA. |

| Guanine (G) : Cytosine (C) | 3 | Standard Watson-Crick pair in DNA; higher thermal stability than A-T. |

| Isocytosine (isoC) : Isoguanine (isoG) | 3 | Orthogonal to natural pairs due to a distinct H-bond donor/acceptor pattern. nih.govffame.org |

| 5-Methyl-isoC : isoG | 3 | Enhanced stability compared to the unmodified isoC:isoG pair. nih.govnih.gov |

A critical step in creating a functional synthetic genetic system is the ability of polymerases to recognize and incorporate the unnatural base pairs into DNA and RNA. Research has demonstrated that both DNA and RNA polymerases can successfully incorporate isoguanosine (B3425122) opposite an isocytidine template and vice versa. ffame.orgscispace.com

Specifically, enzymes like the Klenow fragment of E. coli DNA polymerase I and T7 RNA polymerase have been shown to catalyze the formation of the isoC:isoG pair during nucleic acid synthesis. ffame.orgscispace.com This enzymatic recognition is a landmark achievement, proving that the cellular machinery can be co-opted to work with an expanded genetic alphabet. ffame.org The fidelity of this incorporation is a key area of research, with studies focusing on minimizing misincorporation with natural bases. kuleuven.be The development of engineered polymerases with improved specificity for unnatural base pairs is an active area of investigation, paving the way for the in vivo replication and transcription of genetic information encoded by a six-letter alphabet. nih.govresearchgate.net

Role in Nucleic Acid-Based Research Strategies

Beyond its specific applications in studying RNA structure and expanding the genetic alphabet, 2'-O-Methyl isocytidine is a valuable component in a variety of nucleic acid-based research strategies. Its incorporation into antisense oligonucleotides, for example, enhances their stability and binding affinity, making them more effective at inhibiting gene expression. generi-biotech.comnih.gov The nuclease resistance conferred by the 2'-O-methyl modification is particularly important for in vivo applications where degradation by cellular enzymes is a major hurdle. mdpi.comnih.gov

Furthermore, the unique properties of 2'-O-methylated oligonucleotides are being exploited in the development of aptamers and ribozymes with enhanced stability and novel catalytic activities. cosmobio.co.jpscielo.br The ability to fine-tune the structural and functional properties of nucleic acids through chemical modifications like 2'-O-methylation continues to open up new avenues for research and biotechnology.

Gene Regulation Studies, Including Antisense and RNA Interference Technologies

The modification of oligonucleotides with 2'-O-methyl groups is a cornerstone of second-generation antisense technology. idtdna.comnih.gov Incorporating this compound and its related 2'-O-methylated (2'-O-Me) analogues into antisense oligonucleotides (ASOs) offers significant advantages over first-generation phosphorothioate-based ASOs. nih.govnih.gov These benefits include increased resistance to nuclease degradation, which prolongs their activity in cellular environments, and enhanced binding affinity to complementary mRNA targets. idtdna.comnih.gov

In the context of gene regulation, these modified ASOs function primarily through a steric-hindrance mechanism. nih.gov By binding to a target mRNA sequence, the ASO can physically block the translational machinery of the ribosome or interfere with the splicing process of pre-mRNA, thereby downregulating protein expression. nih.gov This is distinct from RNase H-mediated degradation, a mechanism often employed by other ASO designs. nih.gov

A common strategy is the use of "gapmer" ASOs, which feature a central block of unmodified DNA-like nucleotides capable of recruiting RNase H, flanked by "wings" of 2'-O-Me modified nucleotides that provide high binding affinity and nuclease resistance. idtdna.comnih.gov Research has shown that ASOs containing 2'-O-methoxyethyl (2'-MOE) modifications, a related and advanced 2'-sugar modification, are consistently effective at suppressing target RNA levels. idtdna.com

Furthermore, research into the epitranscriptome has highlighted the role of natural 2'-O-methylation in ribosomal RNA (rRNA) as a mechanism for regulating the translation of specific subsets of mRNA. nih.gov The use of synthetic oligonucleotides like this compound allows researchers to create probes and inhibitors that mimic these natural regulatory processes, providing a powerful method for studying gene expression control. researchgate.net

Table 1: Comparison of Antisense Oligonucleotide (ASO) Generations

| Feature | First Generation (e.g., Phosphorothioate) | Second Generation (e.g., 2'-O-Methyl, 2'-MOE) |

|---|---|---|

| Primary Modification | Phosphorothioate (B77711) backbone | 2'-sugar modifications (e.g., 2'-O-Me, 2'-MOE) |

| Mechanism of Action | Primarily RNase H-mediated cleavage of target mRNA nih.gov | Steric blockade of translation or splicing; can be combined in gapmers for RNase H activity nih.gov |

| Nuclease Resistance | Good nih.gov | Excellent idtdna.com |

| Binding Affinity to Target RNA | Moderate | High to Excellent idtdna.comnih.gov |

| Potential Off-Target Effects | Non-specific protein binding can lead to cytotoxicity at high concentrations idtdna.com | Lower cytotoxicity and reduced non-specific protein binding idtdna.com |

High-Resolution Mapping of Methylation Patterns in Genomes

DNA methylation is a critical epigenetic modification that plays a key role in gene regulation, development, and disease. fiercebiotech.com High-resolution mapping of methylation patterns across the genome is essential for understanding these processes. Modified nucleotides, such as the related compound 2'-Deoxy-5-methyl-isocytidine (B12095105) triphosphate, are instrumental in advanced sequencing techniques designed to precisely identify methylation sites.

The incorporation of these altered nucleotides into DNA during sequencing library preparation enables more accurate detection of methylated cytosines. This approach can be integrated into various genome-wide methylation analysis workflows, which have evolved significantly from traditional methods.

Methodologies for methylation mapping include:

Whole-Genome Bisulfite Sequencing (WGBS) : The historical gold standard, this method provides base-pair resolution but can cause DNA degradation and requires deep sequencing. epicypher.comlabome.com

Affinity-Based Enrichment : Techniques like Methylated DNA Immunoprecipitation Sequencing (MeDIP-seq) use antibodies to enrich for methylated DNA fragments, reducing sequencing costs but offering lower resolution. fiercebiotech.comepicypher.com

Enzymatic Conversion : Newer methods use enzymes to convert unmethylated cytosines, which is gentler on the DNA compared to bisulfite treatment and allows for the distinction between different types of methylation (e.g., 5mC and 5hmC). epicypher.com

By using a synthetic nucleotide like this compound or its deoxy- variant as a component in custom probes or during enzymatic steps, researchers can develop highly specific assays. These assays can help overcome the limitations of standard methods, such as the incomplete coverage of the major histocompatibility complex (MHC) region often seen with array-based techniques, allowing for a more comprehensive analysis of the methylation landscape in complex genomic regions. escholarship.org

Investigations of DNA-Protein Binding Interactions

The interaction between proteins, such as transcription factors, and specific DNA sequences is fundamental to gene regulation. nih.gov DNA methylation can significantly alter these interactions, either by inhibiting or, in some cases, enhancing the binding of regulatory proteins. elifesciences.org Modified nucleotides are critical tools for dissecting these effects.

By synthesizing DNA probes containing this compound or its analogue 2'-Deoxy-5-methyl-isocytidine at specific locations, researchers can empirically investigate the impact of such modifications on DNA-protein binding. These bespoke DNA strands serve as bait in various assays designed to measure binding affinity.

Commonly used techniques include:

DNA Pull-Down Assays : A biotinylated DNA probe containing the modification is conjugated to streptavidin beads. researchgate.net These beads are incubated with cell lysate, and proteins that bind to the modified DNA are "pulled down" and can be identified and quantified. researchgate.net

DNA Arrays : Double-stranded DNA arrays can be created with probes containing specific modifications. harvard.edu These arrays are then incubated with fluorescently labeled proteins to quantitatively assess binding to thousands of different sequences in a highly parallel manner. harvard.edu

Atomic Force Microscopy (AFM) : This single-molecule technique can visualize the structural changes in DNA, such as bending or compaction, that occur upon protein binding, providing mechanistic insights. aimspress.com

These studies are crucial for building a comprehensive understanding of the molecular mechanisms that underpin how epigenetic marks on DNA dynamically control gene expression and chromatin architecture.

Conjugation for Targeted Delivery Systems in Research (e.g., multi-galactose conjugation for in vivo imaging)

A significant challenge in the therapeutic and diagnostic application of oligonucleotides is achieving efficient and specific delivery to target tissues. Conjugating oligonucleotides containing this compound to specific ligands is an effective strategy to overcome this barrier. researchgate.net

A prominent example is the use of multi-galactose conjugation for targeted delivery to hepatocytes (liver cells). Hepatocytes highly express the asialoglycoprotein receptor (ASGPR), which recognizes and binds to galactose residues. researchgate.netuni-muenchen.de By attaching multiple galactose units to a 2'-O-methylated oligonucleotide, researchers can create a construct that is actively taken up by the liver following systemic administration. researchgate.net

Key research findings demonstrate that:

The valency of the galactose conjugate is critical; a conjugate with seven galactose units showed superior performance in selective and efficient accumulation in the liver. researchgate.net

This targeted delivery system enables high-quality in vivo imaging of oligonucleotide biodistribution using techniques like Positron Emission Tomography (PET) when the oligonucleotide is labeled with a positron-emitting radionuclide such as Gallium-68 (⁶⁸Ga). researchgate.net

The approach allows for the quantification of oligonucleotide biokinetics in major organs and tumors, providing valuable data for the development of targeted gene therapies. researchgate.net

This strategy effectively turns the oligonucleotide into a hepatocyte-targeting prodrug, where the conjugate is internalized and the active oligonucleotide is released within the target cell. researchgate.net Such systems are invaluable for research into liver-specific gene modulation and for the preclinical evaluation of new RNA-based therapeutic agents. researchgate.net

Table 2: Research Findings on Multi-Galactose Conjugated 2'-O-Methyl Oligonucleotides

| Parameter | Finding/Observation | Significance in Research |

|---|---|---|

| Targeting Ligand | Mono- and triantennary galactose units mdpi.com | Targets the asialoglycoprotein receptor (ASGPR) on hepatocytes for liver-specific delivery researchgate.net |

| Oligonucleotide Core | 2'-O-Methyl oligoribonucleotides | Provides nuclease resistance and high binding affinity to RNA targets idtdna.comnih.gov |

| Imaging Method | Positron Emission Tomography (PET) using ⁶⁸Ga-labeled oligonucleotides researchgate.net | Allows for non-invasive, quantitative in vivo imaging of oligonucleotide biodistribution and kinetics researchgate.net |

| Effect of Galactose Valency | Higher valency (e.g., seven galactose units) led to more efficient accumulation in the liver researchgate.net | Demonstrates the importance of optimizing the targeting moiety for effective delivery |

| Overall Application | Evaluation of miRNA-based drug candidates and development of targeted gene therapy researchgate.net | Provides a robust platform for preclinical assessment of oligonucleotide therapeutics |

Future Directions and Emerging Research Avenues

Exploration of Novel Derivatives and Linkages for Enhanced Functionality

The quest for superior therapeutic and diagnostic agents is driving the exploration of new derivatives of 2'-O-Methylisocytidine. Research is focused on creating analogues with enhanced properties by modifying the sugar, base, or internucleotide linkage.

Advanced Sugar and Base Modifications: While the 2'-O-methyl group provides significant advantages, researchers are exploring other substitutions to fine-tune oligonucleotide function. oup.com For instance, the development of 2'-O-methoxyethyl (2'-MOE) modifications has resulted in oligonucleotides with superior nuclease resistance and binding affinity compared to their 2'-O-methyl counterparts. biosearchtech.com The synthesis of novel derivatives, such as those incorporating 4'-C-acetamidomethyl-2'-O-methoxyethyl (4'-C-ACM-2'-O-MOE) modifications, has been shown to improve thermal stability, nuclease resistance, and the potency of small interfering RNAs (siRNAs). nih.gov Similar synthetic strategies are being applied to create novel purine (B94841) and pyrimidine (B1678525) derivatives with unique properties for specialized applications. rsc.orgrsc.org The development of stable analogues like 2'-deoxy-1-methylpseudocytidine, a C-glycoside version of 2'-deoxy-5-methylisocytidine, addresses the chemical instability of the parent compound while maintaining its pairing specificity. nih.gov

Alternative Internucleotide Linkages: The natural phosphodiester backbone is susceptible to enzymatic cleavage. To counter this, alternative linkages are being explored. The phosphorothioate (B77711) (PS) linkage, where a non-bridging oxygen is replaced by sulfur, is a first-generation modification that significantly enhances nuclease resistance. oup.com However, PS linkages can sometimes reduce the thermal stability of the duplex. oup.com Future research will likely focus on combining 2'-O-methyl modifications with other backbone chemistries, such as the mesyl-phosphoramidate (MsPA) backbone or morpholino oligomers, to create chimeric oligonucleotides with an optimal balance of stability, affinity, and biological activity. oaepublish.comionis.com

Functional Conjugates: Attaching functional molecules like fluorophores, affinity tags (e.g., biotin), or delivery agents to 2'-O-Methylisocytidine-containing oligonucleotides is a growing area of interest. These conjugates are invaluable for tracking the oligonucleotide within cells, identifying binding partners, and facilitating targeted delivery to specific tissues.

Below is a table comparing the effects of common modifications on oligonucleotide properties.

| Modification | Key Advantage(s) | Impact on Melting Temp (Tm) | Nuclease Resistance |

| 2'-O-Methyl (2'-OMe) | Increased Tm, good nuclease resistance | Increases | Good |

| 2'-O-Methoxyethyl (2'-MOE) | High Tm increase, excellent nuclease resistance, reduced toxicity | Increases (approx. +0.9 to +1.6 °C per mod) biosearchtech.com | Excellent biosearchtech.com |

| Phosphorothioate (PS) | Excellent nuclease resistance, enhances cellular uptake | Decreases (approx. -1.0 °C per mod) oup.com | Excellent oup.com |

| Locked Nucleic Acid (LNA) | Very high Tm increase, high specificity | Significantly Increases | Excellent |

Advanced Computational Modeling and Predictive Studies

Advanced computational modeling has become an indispensable tool for accelerating the design and development of modified oligonucleotides, offering insights that are often difficult to obtain through experimental methods alone. numberanalytics.comscidac.gov These techniques allow for the prediction of structure, stability, and interaction dynamics, guiding the synthesis of more effective molecules.

Thermodynamic Predictions: Accurately predicting the melting temperature (Tm) and binding energies of modified oligonucleotides is critical for their design. nih.govnih.gov Computational approaches, such as those combining MD simulations with methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MMGBSA), are being developed to calculate the thermodynamic parameters of duplexes containing modifications like 2'-O-MOE and phosphorothioate backbones. biorxiv.org These predictive models, once refined against experimental data, can be used to screen potential oligonucleotide sequences and modification patterns in silico, saving significant time and resources. plos.org Statistical modeling has also been used to derive algorithms that predict the efficacy of splice-switching oligonucleotides based on parameters like binding energetics. plos.org

Quantum Mechanics (QM) Calculations: QM methods are used to study the electronic properties of modified nucleosides. nih.gov These calculations can elucidate how the 2'-O-methyl group alters the charge distribution and hydrogen-bonding capabilities of isocytidine (B125971), providing a deeper understanding of its base-pairing interactions and the stability it confers to a duplex. nih.gov

Interdisciplinary Research Integrating Other Nucleic Acid Modifications and Systems

The full potential of 2'-O-Methylisocytidine will be realized through its integration into more complex systems and its combination with other chemical modifications. This requires a multidisciplinary approach that merges chemistry, biology, and materials science. sorbonne-universite.frmdpi.com

Synergistic Combinations of Modifications: The most effective therapeutic oligonucleotides often contain a "cocktail" of chemical modifications. nih.gov For example, an antisense oligonucleotide might feature 2'-O-methyl or 2'-MOE "wings" for high affinity and nuclease protection, flanking a central "gap" of DNA-like residues that can recruit RNase H to cleave the target RNA. biosearchtech.comoup.com Research is ongoing to understand the synergistic effects of combining 2'-O-Methylisocytidine with other modifications like 2'-fluoro substitutions or phosphoryl guanidine (B92328) groups to optimize performance in specific applications like siRNAs. nih.govmdpi.com The strategic placement of different modifications along the oligonucleotide strand is crucial for balancing desired properties like target affinity, nuclease resistance, and the ability to engage cellular machinery. researchgate.netnih.gov

Application in Diverse Biological Systems: The properties of 2'-O-Methylisocytidine make it a valuable component for various nucleic acid-based technologies. In antisense applications, it helps create potent and stable inhibitors of gene expression. nih.govnih.gov In siRNAs, incorporating 2'-O-methyl modifications can enhance stability and reduce off-target effects, leading to more specific gene silencing. mdpi.comresearchgate.net It is also being explored in the context of aptamers—structured oligonucleotides that bind to specific targets—where its conformational rigidity can contribute to creating stable, high-affinity binding molecules. frontiersin.org

Advanced Delivery Systems: A major challenge for oligonucleotide therapeutics is delivering them efficiently to the target cells and tissues. frontiersin.org Interdisciplinary research is focused on developing sophisticated delivery vehicles, such as lipid nanoparticles (LNPs) and polymer conjugates. The physicochemical properties conferred by 2'-O-Methylisocytidine and other modifications must be considered in the design of these delivery systems to ensure compatibility and efficient release of the oligonucleotide cargo.

Q & A

Basic: What are the primary methods for synthesizing and characterizing 2'-O-methyl isocytidine, and how can researchers ensure reproducibility?

Answer: Synthesis typically involves phosphoramidite chemistry or enzymatic approaches, with characterization via H/C NMR for structural confirmation and HPLC for purity assessment (>95%). Reproducibility requires meticulous documentation of reaction conditions (e.g., solvent ratios, temperature gradients) and adherence to protocols for protecting-group strategies .

Basic: What is the role of this compound in RNA modification studies, and which experimental techniques validate its incorporation?

Answer: It stabilizes RNA against nuclease degradation and modulates interactions. Validation includes RNase H cleavage assays using 2’-O-methyl RNA–DNA chimeras to confirm site-specific incorporation, followed by PAGE or capillary electrophoresis for fragment analysis .

Advanced: How can researchers address discrepancies in reported stability data for this compound under physiological conditions?

Answer: Discrepancies arise from variable buffer compositions or temperature controls. Use standardized buffers (e.g., PBS at pH 7.4) and replicate studies under controlled environments. Molecular dynamics (MD) simulations can model degradation pathways to identify critical stability factors .

Advanced: What methodologies are recommended for studying the pharmacokinetics and metabolic pathways of this compound in vivo?

Answer: Radiolabeled tracing (e.g., C) combined with LC-MS/MS quantifies metabolite profiles in plasma/tissue. Enzymatic assays (e.g., cytidine deaminase activity) identify major metabolic routes, while tissue distribution studies require microdialysis or MALDI imaging .

Advanced: How should researchers resolve contradictions between computational predictions and experimental data on this compound’s base-pairing behavior?

Answer: Cross-validate using isothermal titration calorimetry (ITC) for binding affinity and X-ray crystallography for structural insights. Statistical frameworks like Bayesian inference can reconcile discrepancies by weighting empirical vs. simulated data .

Advanced: What steps ensure reproducibility in large-scale synthesis of this compound for collaborative studies?

Answer: Implement batch-wise quality control (QC) with P NMR for phosphodiester bond integrity and mass spectrometry for lot-to-lot consistency. Share detailed protocols for solvent purification and catalyst concentrations to minimize variability .

Advanced: How can this compound’s specificity in RNA targeting be optimized to avoid off-target effects?

Answer: Use bioinformatics tools (e.g., RNAstructure, NUPACK) to predict hybridization efficiency. Experimental validation via surface plasmon resonance (SPR) or fluorescence anisotropy quantifies binding specificity. Mismatch controls in antisense oligonucleotides (ASOs) are critical .

Basic: What are the best practices for detecting this compound in complex biological matrices?

Answer: LC-MS/MS with stable isotope-labeled internal standards (SIL-IS) ensures sensitivity and specificity. Pre-treatment steps like solid-phase extraction (SPE) or enzymatic digestion (RNase T1) reduce matrix interference .

Advanced: How does this compound influence RNA secondary structure compared to unmodified cytidine?

Answer: Circular dichroism (CD) spectroscopy reveals conformational shifts (e.g., A-form to B-form transitions). Differential scanning calorimetry (DSC) quantifies thermal stability changes, while SHAPE-MaP probes flexibility at nucleotide resolution .

Advanced: What in vitro models are most suitable for assessing the cellular toxicity of this compound derivatives?

Answer: Primary hepatocytes or induced pluripotent stem cell (iPSC)-derived neurons evaluate organ-specific toxicity. High-content screening (HCS) with multiplexed apoptosis/ROS assays provides mechanistic insights. Dose-response curves should align with physiologically relevant concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products